2-Pentylcyclopentanecarbaldehyde

Catalog No.
S13139839
CAS No.
84604-58-0
M.F
C11H20O
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentylcyclopentanecarbaldehyde

CAS Number

84604-58-0

Product Name

2-Pentylcyclopentanecarbaldehyde

IUPAC Name

2-pentylcyclopentane-1-carbaldehyde

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-2-3-4-6-10-7-5-8-11(10)9-12/h9-11H,2-8H2,1H3

InChI Key

MHKAJZIRAYWAOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCC1C=O

2-Pentylcyclopentanecarbaldehyde is an organic compound characterized by its unique structure, which consists of a cyclopentane ring substituted with a pentyl group and an aldehyde functional group. The molecular formula for this compound is C11H20OC_{11}H_{20}O, and it has a molecular weight of approximately 168.29 g/mol. The compound features a cyclopentane backbone, making it part of the cycloalkane family, which are known for their saturated carbon structures arranged in rings.

Typical for aldehydes, such as:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation Reactions: Aldehydes can be oxidized to carboxylic acids. For instance, using oxidizing agents like potassium permanganate can convert 2-pentylcyclopentanecarbaldehyde to 2-pentylcyclopentanecarboxylic acid.
  • Wittig Reaction: This reaction can be employed to convert the aldehyde into alkenes by reacting it with phosphonium ylides, yielding various alkenes depending on the ylide used .

Synthesis of 2-pentylcyclopentanecarbaldehyde can be approached through several methods:

  • Aldol Condensation: This method involves the condensation of cyclopentanone with pentanal followed by dehydration to form the desired aldehyde.
  • Cyclization Reactions: Starting from linear precursors, cyclization can occur under acidic or basic conditions to form the cyclopentane ring, followed by oxidation to introduce the aldehyde functionality.
  • Wittig Reaction: As mentioned earlier, this reaction could also be applied to synthesize alkenes that can be subsequently oxidized to yield 2-pentylcyclopentanecarbaldehyde .

2-Pentylcyclopentanecarbaldehyde finds applications in various fields:

  • Flavor and Fragrance Industry: Its unique odor profile makes it suitable for use in perfumes and flavorings.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Research: It may be used in studies related to cycloalkane chemistry and its derivatives.

Several compounds share structural similarities with 2-pentylcyclopentanecarbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
CyclopentanecarbaldehydeC6H10OC_6H_{10}OSimple cyclic aldehyde without additional substituents
1-PentylcyclopentanolC11H22OC_{11}H_{22}OAlcohol instead of aldehyde
3-Pentylcyclopentanecarboxylic acidC11H20O2C_{11}H_{20}O_2Carboxylic acid derivative
2-HexylcyclopentanecarbaldehydeC12H22OC_{12}H_{22}OLonger hexyl chain substituent

Uniqueness

The uniqueness of 2-pentylcyclopentanecarbaldehyde lies in its combination of a five-membered ring structure with a pentyl side chain and an aldehyde group. This configuration may confer distinct physical and chemical properties compared to its analogs, influencing its reactivity and potential applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

168.151415257 g/mol

Monoisotopic Mass

168.151415257 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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